lithium;2,7-ditert-butyl-9H-fluoren-9-ide
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Overview
Description
Lithium;2,7-ditert-butyl-9H-fluoren-9-ide is an organolithium compound with the molecular formula C21H25Li. It is a derivative of fluorene, where the hydrogen at the 9-position is replaced by a lithium atom, and the 2 and 7 positions are substituted with tert-butyl groups. This compound is known for its stability and reactivity, making it useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,7-ditert-butyl-9H-fluoren-9-ide typically involves the reaction of 2,7-ditert-butyl-9H-fluorene with a strong base such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is typically performed in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium;2,7-ditert-butyl-9H-fluoren-9-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can act as a nucleophile in addition reactions with electrophiles.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include carbonyl compounds such as aldehydes and ketones. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether.
Substitution Reactions: Halogenated compounds are often used as reagents. The reactions are performed under inert atmospheres to prevent side reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could produce a variety of substituted fluorenes .
Scientific Research Applications
Lithium;2,7-ditert-butyl-9H-fluoren-9-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical intermediates.
Catalysis: The compound can act as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of lithium;2,7-ditert-butyl-9H-fluoren-9-ide involves its ability to act as a nucleophile or base in chemical reactions. The lithium atom in the compound is highly reactive, allowing it to participate in various chemical transformations. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and influencing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Lithium;9H-fluoren-9-ide: A simpler derivative of fluorene without the tert-butyl substitutions.
Lithium;2,7-dimethyl-9H-fluoren-9-ide: A similar compound with methyl groups instead of tert-butyl groups at the 2 and 7 positions.
Uniqueness
Lithium;2,7-ditert-butyl-9H-fluoren-9-ide is unique due to the presence of the bulky tert-butyl groups, which provide steric protection and enhance the stability of the compound. This makes it more suitable for certain applications compared to its simpler counterparts .
Properties
IUPAC Name |
lithium;2,7-ditert-butyl-9H-fluoren-9-ide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25.Li/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18;/h7-13H,1-6H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLMFQUYYAINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C1=CC2=C(C=C1)C3=C([CH-]2)C=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Li |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580523 |
Source
|
Record name | Lithium 2,7-di-tert-butyl-9H-fluoren-9-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148980-25-0 |
Source
|
Record name | Lithium 2,7-di-tert-butyl-9H-fluoren-9-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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